(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid
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Overview
Description
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of chiral centers at positions 4 and 5 gives rise to its stereoisomerism, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid typically involves the enantioselective ring-opening of cyclic anhydrides. One common method includes the use of alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method ensures high enantioselectivity and yields the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the enantioselective ring-opening reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dioxolane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane ketones, while reduction can produce dioxolane alcohols.
Scientific Research Applications
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate biochemical pathways and influence biological processes.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid: Another chiral compound with similar stereochemistry but different functional groups.
(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid: Shares the dioxolane ring structure but has different substituents.
Uniqueness
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the dioxolane ring. This combination of features makes it particularly useful in stereochemical studies and as a chiral building block in organic synthesis.
Properties
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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